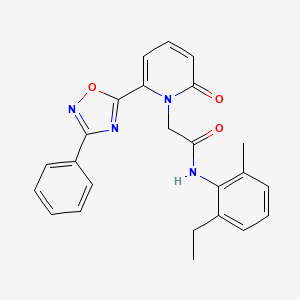

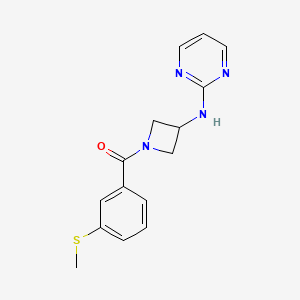

![molecular formula C21H19N5O2S2 B2518153 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-16-2](/img/structure/B2518153.png)

3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex organic molecule that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer the properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of core structures followed by various functionalization reactions. For instance, the synthesis of 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H-[1,2,4]triazino[5,6-b]indole derivatives involves reacting substituted triazinoindole thiols with substituted chloromethyl-benzoimidazoles in the presence of KOH and water, yielding good results . This suggests that the synthesis of the compound might also involve the thiolation of a precursor molecule followed by further functionalization steps.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry . These techniques help confirm the identity and purity of the synthesized compounds. Additionally, theoretical studies using ab initio Hartree-Fock and Density Functional Theory (DFT) methods have been employed to predict the conformational stability and molecular structure of related benzothiazolone derivatives . Such studies could be applied to the compound to predict its most stable conformers and molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their biological activity assays. For example, some derivatives have shown promising antibacterial, antifungal, and antimycobacterial activities , indicating that these compounds can interact with biological targets and exert their effects through chemical reactions. The specific interactions and mechanisms of action would likely depend on the molecular structure and functional groups present in the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of various functional groups, like the triazolyl and benzothiazolone moieties, can affect these properties. Theoretical calculations, such as those performed for the 5-chloro and 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl) derivatives , can provide insights into the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of a compound's reactivity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A study by Souzangarzadeh (2016) described a one-pot route for the synthesis of novel spiro [indolin–oxadiazol] derivatives through 1,3-dipolar cycloaddition reaction, highlighting the compound's relevance in creating complex heterocyclic structures. This synthesis pathway underscores the potential of such compounds in medicinal and organic chemistry due to their efficiency and the high yields of the products obtained (Saeid Souzangarzadeh, 2016).

Research by Özil et al. (2015) focused on the microwave-promoted synthesis of 2-hetarylmethyl-4-(4-hetarylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, investigating their antimicrobial, anti-lipase, and antiurease activities. This study indicates the compound's potential as a scaffold for developing new antimicrobial agents with varying biological activities (M. Özil, O. Bodur, S. Ülker, B. Kahveci, 2015).

Antimicrobial and Anticancer Activities

Tien et al. (2016) synthesized derivatives of 2-Methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle and tested them for their antimicrobial activity against various microorganisms. The study exemplifies the broader pharmacological potential of such compounds, especially in developing new treatments for infectious diseases (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).

The synthesis and pharmacological evaluation of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole by Dave et al. (2007) were aimed at assessing their antimicrobial and antitubercular activities. This research highlights the compound's utility in designing new drugs for treating bacterial infections and tuberculosis (T. K. Dave, D. H. Purohit, J. Akbari, H. Joshi, 2007).

Mécanisme D'action

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an indole ring, a 1,2,4-triazole ring, and a benzothiazole ring. These types of structures are often found in pharmaceuticals and agrochemicals , and they can interact with various biological targets in complex ways.

Propriétés

IUPAC Name |

3-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S2/c1-24-18(12-26-16-8-4-5-9-17(16)30-21(26)28)22-23-20(24)29-13-19(27)25-11-10-14-6-2-3-7-15(14)25/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFOJDLEAADXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

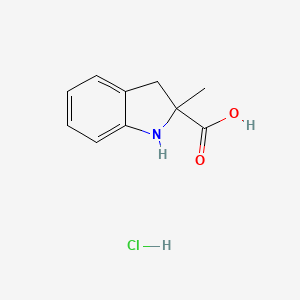

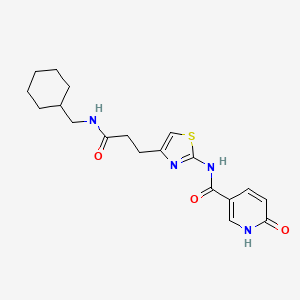

![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)

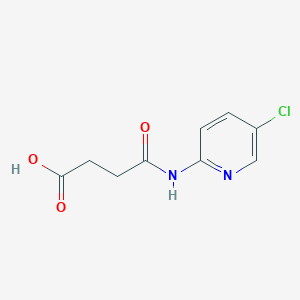

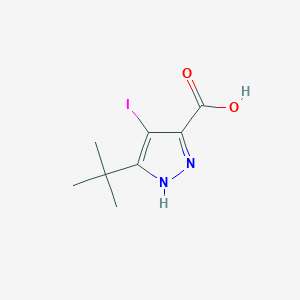

![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)

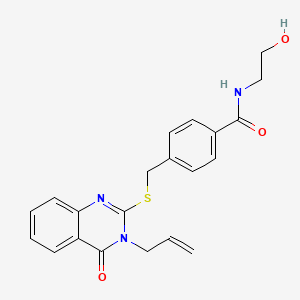

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)

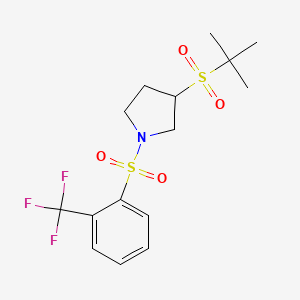

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)